molecular formula C8H13N3O B15277212 2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one

2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15277212
M. Wt: 167.21 g/mol
InChI Key: ATPXXDBVIFYGHI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the reaction process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce amine-substituted products .

Scientific Research Applications

2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(aminomethyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-6-5(2)10-7(4-9)11-8(6)12/h3-4,9H2,1-2H3,(H,10,11,12)

InChI Key

ATPXXDBVIFYGHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)CN)C

Origin of Product

United States

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